8-Fluorooct-1-yne
Description
8-Fluorooct-1-yne (C₈H₁₃F) is a terminal alkyne featuring a fluorine atom at the 8th carbon position. Its structure combines the linear octyne backbone with a terminal triple bond (C≡C) at C1 and a fluorine substituent at C8. This configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly for applications requiring regioselective fluorination or alkyne-based coupling reactions.
Properties
IUPAC Name |
8-fluorooct-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVKRVWGRGBKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193786 | |
| Record name | 1-Octyne, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408-15-1 | |
| Record name | 1-Octyne, 8-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octyne, 8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluorooct-1-yne can be synthesized through several methods. One common approach involves the reaction of 8-bromo-1-octyne with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organofluorine chemistry can be applied. Industrial synthesis may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to achieve the desired fluorination of the alkyne precursor .
Chemical Reactions Analysis
Types of Reactions: 8-Fluorooct-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert this compound to or .
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids, ketones.
Reduction: Fluorinated alkanes, alkenes.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
8-Fluorooct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Fluorooct-1-yne involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, this compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromooct-1-yne (C₈H₁₃Br)
- Molecular Weight : 189.09 g/mol (vs. 128.19 g/mol for 8-Fluorooct-1-yne).
- Key Differences: Halogen Effects: Bromine’s larger atomic radius and polarizability enhance its leaving-group ability, making 8-Bromooct-1-yne more reactive in nucleophilic substitutions (e.g., Sonogashira couplings). Fluorine’s high electronegativity and small size reduce substitution reactivity but improve thermal and oxidative stability . Hazards: 8-Bromooct-1-yne carries warnings for skin/eye irritation (H315, H319) and flammability (H227), while fluorine’s lower toxicity may reduce acute hazards (though similar irritation risks apply) .
1-Fluorooctane (C₈H₁₇F)
- Molecular Weight : 132.22 g/mol.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Formula | Boiling Point* | Melting Point* | LogP* |
|---|---|---|---|---|
| This compound | C₈H₁₃F | ~150–160°C | <−20°C | ~2.8 |
| 8-Bromooct-1-yne | C₈H₁₃Br | ~200–210°C | ~−10°C | ~3.5 |
| 1-Fluorooctane | C₈H₁₇F | ~142–145°C | −70°C | ~4.1 |
*Estimated based on analogous compounds and computational models.
- Polarity : The triple bond in this compound increases polarity compared to 1-Fluorooctane, enhancing solubility in polar aprotic solvents (e.g., DMF or THF).
- Stability : Fluorine’s inductive effect stabilizes the alkyne against oxidation, whereas bromine in 8-Bromooct-1-yne may promote degradation under UV light .
Environmental and Regulatory Considerations
- Perfluorinated Compounds (PFCs) : Unlike fully fluorinated PFCs (e.g., perfluorooctane, PFOS), this compound’s single fluorine and unsaturated backbone likely reduce bioaccumulation and environmental persistence .
- Regulatory Status: While PFCs face strict regulations under the Stockholm Convention, monofluorinated alkynes like this compound are less scrutinized but require hazard assessments for industrial use .
Biological Activity
8-Fluorooct-1-yne, a fluorinated alkyne compound, has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C8H13F
- CAS Number : 408-15-1
- Structural Characteristics : The presence of a fluorine atom at the 8-position of the octyne chain significantly influences its biological interactions and properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism involves:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes crucial for cellular functions, thereby disrupting metabolic pathways in target organisms.
- Receptor Modulation : The compound has been shown to modulate receptor activity, which can lead to altered signaling pathways in cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Moderate |
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity, making it a candidate for further development in antifungal therapies.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at specific checkpoints.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.
Study on Antimicrobial Efficacy
A detailed study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that this compound could serve as a lead for developing new antibiotics.
Study on Anticancer Activity
In vitro studies have reported that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
Comparison with Similar Compounds
When compared to other fluorinated compounds, this compound demonstrates enhanced biological activities due to its unique structural features.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| Fluoroacetic acid | Moderate | Low |
| Perfluorooctanoic acid | Low | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
